molecular formula C24H22N2O3 B2791022 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide CAS No. 922081-93-4

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide

Número de catálogo: B2791022
Número CAS: 922081-93-4
Peso molecular: 386.451
Clave InChI: ZSJZGMVOMQFMEC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide is a heterocyclic compound featuring a dibenzo[b,f][1,4]oxazepin core, substituted with an ethyl group at position 10, a ketone at position 11, and a 3,5-dimethylbenzamide moiety at position 2. The oxazepine ring (oxygen-containing heterocycle) distinguishes it from thiazepine analogs (sulfur-containing), which may influence conformational stability and target binding .

Propiedades

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-4-26-20-7-5-6-8-22(20)29-21-10-9-18(14-19(21)24(26)28)25-23(27)17-12-15(2)11-16(3)13-17/h5-14H,4H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJZGMVOMQFMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional nuances of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide can be elucidated through comparisons with analogs in three categories:

Core Heterocycle Variations

Compound Name Core Heterocycle Key Substituents Biological Relevance
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide (Target) Oxazepine (O) 3,5-Dimethylbenzamide at position 2 Enhanced metabolic stability due to oxygen’s electronegativity .
10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide Thiazepine (S) Carboxylic acid at position 8, sulfoxide Higher lipophilicity; sulfur may improve membrane permeability but reduce solubility .
SR-4995 (1-phenylpropyl-3-(10-methyl-11-oxo-dibenzo[b,f][1,4]thiazepin-8-yl)urea) Thiazepine (S) Urea linker, phenylpropyl group Lipolysis regulation via ABHD5 activation; sulfur enhances target engagement .

Substituent Modifications on the Amide/Sulfonamide Group

Compound Name Substituent Type Position Activity/Property
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide (Target) 3,5-Dimethylbenzamide 2 Balanced lipophilicity and steric bulk; methyl groups may enhance metabolic stability .
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide 2-Trifluoromethylbenzamide 2 Increased electronegativity and lipophilicity; potential for improved target affinity .
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Sulfonamide with tetrahydronaphthalene 2 Sulfonamide group enhances hydrogen-bonding capacity; naphthalene may improve π-π interactions .
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide 4-Fluorophenylacetamide 7 Fluorine’s electron-withdrawing effect may modulate receptor selectivity .

Key Insight : The 3,5-dimethylbenzamide substituent in the target compound provides steric bulk and moderate lipophilicity, contrasting with the polar sulfonamide derivatives or electron-deficient trifluoromethyl groups .

Alkyl Chain and Functional Group Variations

Compound Name Alkyl Chain/Functional Group Impact on Activity
11-Oxo-10-propyl-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid (9d) Propyl at position 10 Longer alkyl chain increases hydrophobicity, potentially reducing aqueous solubility .
SR-3420 (1-(3-(3,5-bis(trifluoromethyl)phenyl)propyl)-3-(10-methyl-11-oxo-thiazepin-8-yl)urea) Trifluoromethylphenylpropyl Enhanced lipolysis efficacy due to trifluoromethyl groups’ metabolic resistance .
(R)-N-(10-methyl-11-oxo-dibenzo[b,f][1,4]thiazepin-7-yl)tetrahydrofuran-2-carboxamide Tetrahydrofuran-carboxamide Stereochemistry (R-enantiomer) improves target specificity .

Key Insight : Ethyl and methyl groups at position 10 (as in the target compound) offer a balance between metabolic stability and target engagement, whereas bulkier substituents (e.g., propyl) may compromise solubility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.